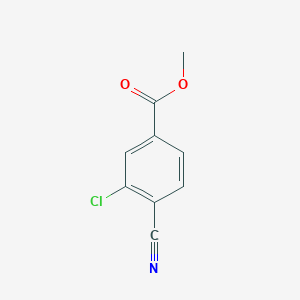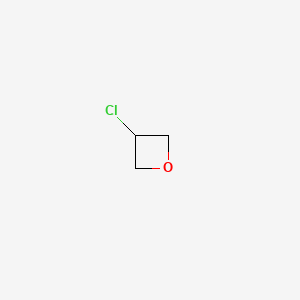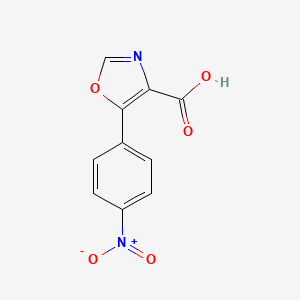
2,5-Dichloro-4-fluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-4-fluorobenzonitrile is an organic compound with the molecular formula C7H2Cl2FN and a molecular weight of 190 g/mol. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, along with a nitrile group. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-fluorobenzonitrile typically involves halogenation and nitrile formation reactions. One common method includes the halogen-exchange fluorination of 2,5-dichlorobenzonitrile using a fluorinating agent such as potassium fluoride in the presence of a suitable solvent. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using thionyl chloride and dimethylformamide as catalysts . The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
化学反应分析
Types of Reactions: 2,5-Dichloro-4-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms with other nucleophiles.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the nitrile group to an amine.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the nitrile group to a carboxylic acid.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Reduction Products: The primary amine derivative of this compound.
Oxidation Products: The corresponding carboxylic acid derivative.
科学研究应用
2,5-Dichloro-4-fluorobenzonitrile has several applications in scientific research:
Energetic and Structural Studies: Investigations into the enthalpies of formation, vapor pressures, and electronic effects of fluorobenzonitriles.
Synthesis Techniques: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Carbon Dioxide Fixation: Structural analogs of this compound are used in carbon capture and utilization technologies.
Spectroscopic Analysis: Provides valuable information on electronic and vibrational characteristics for material science applications.
Radiopharmaceutical Development: Utilized in the synthesis of radiofluorinated compounds for medical imaging.
作用机制
. The molecular targets and pathways involved typically depend on the specific application and the nature of the chemical reactions it undergoes.
相似化合物的比较
- 2,4-Dichloro-5-fluorobenzonitrile
- 2,4-Dibromo-5-fluorobenzonitrile
- 4-Fluorobenzonitrile
Comparison: 2,5-Dichloro-4-fluorobenzonitrile is unique due to the specific positioning of its chlorine and fluorine atoms, which can influence its reactivity and the types of reactions it undergoes. Compared to 2,4-Dichloro-5-fluorobenzonitrile, the substitution pattern on the benzene ring can lead to different electronic effects and steric hindrance, affecting its chemical behavior and applications.
属性
IUPAC Name |
2,5-dichloro-4-fluorobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZRXJZKTRHRQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)


![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)



![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1320128.png)





